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Compound Name: Folic acid hydrate

Cat. No.: B6299753 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Folic acid, a synthetic and stable form of the water-soluble vitamin B9, is a crucial compound in

cellular metabolism. Its reduced form, tetrahydrofolate (THF), acts as a coenzyme in a variety

of one-carbon transfer reactions essential for the synthesis of nucleotides and amino acids.

Consequently, the enzymes involved in the folate metabolic pathway are significant targets for

therapeutic intervention in diseases ranging from cancer to microbial infections. Folic acid
hydrate, due to its structural similarity to the natural substrate dihydrofolate (DHF), serves as a

valuable tool in the in vitro study of enzyme kinetics, particularly for Dihydrofolate Reductase

(DHFR) and as an inhibitor for other enzymes like Angiotensin-Converting Enzyme (ACE).

These application notes provide detailed protocols and quantitative data for the use of folic
acid hydrate in studying the kinetics of DHFR, where it acts as a substrate, and ACE, where it

functions as an inhibitor.

Data Presentation
Dihydrofolate Reductase (DHFR) Kinetics with Folic Acid
as a Substrate
Folic acid is a slow-turnover substrate for DHFR, which primarily catalyzes the reduction of 7,8-

dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). The kinetic parameters of DHFR with
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folic acid vary significantly across different species.

Enzyme Source Km (µM)
Vmax (nmol/min/µg
protein)

Notes

Rat Liver 1.8

Not explicitly stated,

but 850 times slower

than with DHF[1]

Rate followed

Michaelis-Menten

kinetics with no

substrate inhibition.[1]

Human Liver 0.5

0.02 nmol/min/g wet

weight liver (1300

times slower than with

DHF)[1]

Activity was measured

by HPLC.[1]

Bovine Aortic

Endothelial Cells
28.8 ± 5.3 2.5 ± 0.2

Folic acid is a much

weaker substrate

compared to

dihydrofolic acid (Km

7-fold higher, Vmax

50-fold less).[2]

Thermotoga maritima Not explicitly stated

Similar efficiency to

dihydrofolate under

saturating conditions

Performs two

reduction steps

without releasing the

partially reduced

substrate.[3]

Folic Acid as an Enzyme Inhibitor
Folic acid can also act as an inhibitor for certain enzymes. Its inhibitory potential against DHFR

(competing with the natural substrate DHF) and Angiotensin-Converting Enzyme (ACE) has

been characterized.
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Enzyme Inhibitor IC50 (µM) Ki (µM)
Type of
Inhibition

Human

Dihydrofolate

Reductase

(DHFR)

Folic Acid -

Apparent Ki

varies with DHF

concentration

Appears

noncompetitive

at low DHF (<0.5

µM) and

competitive at

high DHF (>2

µM)[1]

Human Plasma

Angiotensin-

Converting

Enzyme (ACE)

Folic Acid 127.94 226.59
Non-

competitive[4]
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Caption: Catalytic cycle of Dihydrofolate Reductase (DHFR) with Folic Acid.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2730961/
https://dergipark.org.tr/en/download/article-file/2397648
https://www.benchchem.com/product/b6299753?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6299753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay Execution

Data Analysis

Prepare Reagents:
- Enzyme Solution

- Substrate Stock (Folic Acid)
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- Cofactor (e.g., NADPH)

Prepare Serial Dilutions of Substrate

Prepare Reaction Mixtures
(Fixed [E], Varying [S])

Incubate at Controlled Temperature

Measure Initial Reaction Rates (v₀)
(e.g., Spectrophotometry at 340 nm)

Plot v₀ vs. [S] (Michaelis-Menten Plot)

Create Lineweaver-Burk Plot (1/v₀ vs. 1/[S])

Calculate Km and Vmax
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Caption: Experimental workflow for determining enzyme kinetic parameters.
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Experimental Protocols
Protocol 1: Spectrophotometric Assay for DHFR
Kinetics using Folic Acid
This protocol is adapted from standard procedures for measuring DHFR activity by monitoring

the decrease in NADPH absorbance at 340 nm.

Materials:

Purified DHFR enzyme

Folic Acid Hydrate

NADPH

Assay Buffer: 0.1 M Tris-HCl, pH 7.4, containing 50 mM 2-mercaptoethanol

UV/Vis Spectrophotometer with temperature control

Quartz cuvettes

Procedure:

Reagent Preparation:

Prepare a 10 mM stock solution of folic acid in the assay buffer. The pH may need to be

adjusted to ensure complete dissolution.

Prepare a 10 mM stock solution of NADPH in the assay buffer.

Dilute the purified DHFR enzyme in assay buffer to a suitable working concentration. The

optimal concentration should be determined empirically to ensure a linear reaction rate for

at least 2-3 minutes.

Assay Setup:
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Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette

holder to 27 °C.[5]

Prepare a series of folic acid dilutions in the assay buffer ranging from approximately 0.5

to 10 times the expected Km (e.g., 0.5 µM to 20 µM).

In a quartz cuvette, add the following in order:

Assay Buffer to a final volume of 1 mL.

NADPH to a final concentration of 0.1 mM.[5]

DHFR enzyme solution.

Mix gently by inversion and place the cuvette in the spectrophotometer.

Reaction Initiation and Measurement:

Monitor the baseline absorbance at 340 nm for 1-2 minutes to check for any non-specific

NADPH oxidation.[5]

Initiate the reaction by adding the desired concentration of folic acid substrate.

Immediately start recording the decrease in absorbance at 340 nm every 15 seconds for

2.5 minutes.[6]

The initial reaction velocity (v₀) is determined from the linear portion of the absorbance vs.

time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Data Analysis:

Repeat the assay for each folic acid concentration.

Plot the calculated initial velocities (v₀) against the corresponding folic acid concentrations

([S]) to generate a Michaelis-Menten curve.

Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation

or by using a linearized plot such as the Lineweaver-Burk plot.
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Protocol 2: HPLC-Based Assay for DHFR Activity
This method directly measures the formation of the product, tetrahydrofolate (THF), and is

particularly useful for slow reactions, as is the case with folic acid as a substrate.[1]

Materials:

Purified DHFR enzyme

Folic Acid Hydrate

NADPH

Reaction Buffer: 0.1 M Tris-HCl, pH 7.4, with 50 mM 2-mercaptoethanol.[5]

Quenching Solution: e.g., perchloric acid.

HPLC system with a fluorescence detector (excitation at 295 nm, emission at 365 nm).[2]

C18 reverse-phase HPLC column.

Mobile phase containing a reducing agent (e.g., DTT) to prevent on-column oxidation of THF.

Procedure:

Reaction Setup:

Prepare reaction mixtures in microcentrifuge tubes containing the reaction buffer, 0.1 mM

NADPH, the desired concentration of folic acid, and the DHFR enzyme.[5]

Incubate the reaction mixtures at a controlled temperature (e.g., 27 °C or 37 °C).

Reaction Termination:

At specific time points, stop the reaction by adding a quenching solution (e.g., an equal

volume of ice-cold perchloric acid).

Centrifuge the quenched samples to pellet the precipitated protein.
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HPLC Analysis:

Transfer the supernatant to an HPLC vial.

Inject a defined volume of the supernatant onto the C18 column.

Elute the sample with an appropriate mobile phase and monitor the fluorescence at

295/365 nm to detect THF.[2]

Quantify the amount of THF produced by comparing the peak area to a standard curve of

known THF concentrations.

Data Analysis:

Calculate the reaction velocity based on the amount of THF produced over time.

Determine the kinetic parameters (Km and Vmax) as described in Protocol 1.

Protocol 3: ACE Inhibition Assay with Folic Acid
This protocol describes a method to determine the inhibitory effect of folic acid on Angiotensin-

Converting Enzyme (ACE) activity.

Materials:

Purified ACE from human plasma or a commercial source.

Folic Acid Hydrate

ACE substrate: N-Hippuryl-His-Leu (HHL) or a fluorogenic substrate.

Assay Buffer: e.g., 50 mM HEPES-Na buffer, pH 8.3, containing 300 mM NaCl.

Spectrophotometer or fluorometer.

Procedure:

Reagent Preparation:
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Prepare a stock solution of folic acid in a suitable solvent (e.g., water with a small amount

of NaOH to aid dissolution, then neutralize).

Prepare a stock solution of the ACE substrate (e.g., 8 mM HHL).

Dilute the purified ACE in the assay buffer to a working concentration that gives a linear

reaction rate.

Inhibition Assay:

In a series of microcentrifuge tubes or a 96-well plate, add:

Assay buffer.

A fixed concentration of ACE solution.

Varying concentrations of folic acid (the inhibitor).

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 5-10 minutes) at

37 °C.

Reaction Initiation and Measurement:

Initiate the reaction by adding the ACE substrate to each tube/well.

Incubate the reaction for a specific time (e.g., 60 minutes) at 37 °C.

Stop the reaction (e.g., by adding 1 M HCl if using HHL as the substrate).

Measure the product formation. If using HHL, the hippuric acid formed can be extracted

with ethyl acetate and its absorbance measured at 228 nm. For fluorogenic substrates,

measure the fluorescence according to the manufacturer's instructions.

Data Analysis:

Calculate the percentage of ACE inhibition for each folic acid concentration relative to a

control with no inhibitor.
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Determine the IC50 value by plotting the percentage of inhibition against the logarithm of

the folic acid concentration.

To determine the Ki and the type of inhibition, perform the assay with varying

concentrations of both the substrate and folic acid and analyze the data using a

Lineweaver-Burk or Dixon plot. For non-competitive inhibition, the Ki can be calculated

from the IC50 value.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The extremely slow and variable activity of dihydrofolate reductase in human liver and its
implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]

2. Mechanistic Insights into Folic Acid-dependent Vascular Protection: Dihydrofolate
reductase-mediated Reduction in Oxidant Stress in Endothelial Cells and Angiotensin II-
Infused Mice: A Novel HPLC-based Fluorescent Assay for DHFR Activity - PMC
[pmc.ncbi.nlm.nih.gov]

3. pubs.acs.org [pubs.acs.org]

4. dergipark.org.tr [dergipark.org.tr]

5. pnas.org [pnas.org]

6. sigmaaldrich.com [sigmaaldrich.com]

To cite this document: BenchChem. [Application Notes and Protocols: Folic Acid Hydrate in
Enzyme Kinetics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6299753#folic-acid-hydrate-s-application-in-studying-
enzyme-kinetics]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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